![molecular formula C20H17Cl2N3O2 B2362657 N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953158-60-6](/img/structure/B2362657.png)
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
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Description
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Potential Applications
- Synthesis and Tyrosinase Inhibition: A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides. These compounds demonstrated significant inhibition of mushroom tyrosinase, suggesting potential applications in depigmentation.
Structural and Synthetic Insights
- 3-Oxo-N-(pyridin-2-yl)butanamide Chemistry: The paper by Fadda, Abdel‐Galil, & Elattar (2015) reviews the synthesis of compounds similar to N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide. This highlights the compound's relevance in the synthesis of heterocyclic compounds.
Novel Derivative Synthesis
- Synthesis of Dihydropyridines and Thiourea Derivatives: Hafiz, Ramiz, & Sarhan (2011) in their study, Activated Anilide in Heterocyclic Synthesis, synthesized new dihydropyridines and thiourea derivatives from similar butanamide compounds, indicating the versatility of such structures in creating diverse bioactive molecules.
Biological Activities and Applications
Antimicrobial Activity
A study by Fayed et al. (2014) synthesized new derivatives of a similar compound that exhibited significant antimicrobial activities, suggesting a potential application in developing new antimicrobial agents.
Potential in Alzheimer's Disease Treatment
The research by González-Muñoz et al. (2011) identified N-acylaminophenothiazines as neuroprotective agents with potential for treating Alzheimer's disease. This highlights the neuroprotective potential of compounds with similar structures.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWHMDKGWOGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide |
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